molecular formula C16H12ClN3O2S B2573972 4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922615-72-3

4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2573972
CAS RN: 922615-72-3
M. Wt: 345.8
InChI Key: KSPFBQYLMDARFW-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as compound 1, is a novel small molecule compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of compounds with the 1,3,4-oxadiazole moiety for potential anticancer applications. For example, the synthesis and characterization of oxadiazole derivatives have led to the identification of compounds with moderate to excellent anticancer activity against various cancer cell lines. This includes findings where certain derivatives showed higher activity than reference drugs in in vitro assays against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). Additionally, compounds have been found with promising activity against melanoma and mild steel in sulphuric acid, suggesting a broader range of potential pharmacological applications (Yılmaz et al., 2015).

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial activities. Studies have synthesized new compounds with the oxadiazole structure, testing them against various bacterial strains. Some derivatives showed moderate to talented antibacterial activity, indicating their potential as antibacterial agents (Khalid et al., 2016).

Nematocidal Activity

Research into the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed compounds with good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential agricultural applications for these compounds in controlling nematode pests (Liu et al., 2022).

Alkaline Phosphatase Inhibition

Bi-heterocyclic benzamides synthesized from oxadiazole derivatives have been studied for their inhibitory effects on alkaline phosphatase, an enzyme relevant to bone and teeth calcification. These compounds were found to be potent inhibitors, offering insights into potential treatments for conditions affecting bone and dental health (Abbasi et al., 2019).

Antiplasmodial Activities

Derivatives of the furazan-3-amine class, related in structure to the 4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have shown significant activity against Plasmodium falciparum strains, indicating potential for malaria treatment. The activity was influenced by the acyl moiety's nature, with benzamides showing the most promise (Hermann et al., 2021).

properties

IUPAC Name

4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)15-19-20-16(22-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFBQYLMDARFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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